(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
The compound "(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone" is a heterocyclic hybrid molecule featuring:
- A 4-methylbenzo[d]thiazole core, a bicyclic aromatic system known for its electron-rich properties and bioactivity.
- An azetidine (four-membered nitrogen-containing ring) linked via an ether bridge to the thiazole moiety.
- A 5-phenylisoxazole group connected to the azetidine through a methanone (carbonyl) group.
Properties
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-6-5-9-18-19(13)22-21(28-18)26-15-11-24(12-15)20(25)16-10-17(27-23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPOVZUUIDXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Structural Characteristics
The compound features several significant structural components:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its diverse biological activities.
- Thiazole Moiety : Often associated with pharmacological properties, enhancing the compound's interaction with biological targets.
- Isoxazole Group : A five-membered ring contributing to the compound's unique reactivity and potential therapeutic effects.
The molecular formula of this compound is , indicating a complex structure with multiple functional groups that may influence its biological activity .
Research indicates that the primary target of this compound may be Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4. The interaction with BRD4 suggests potential applications in regulating gene expression and influencing various biochemical pathways .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Significant inhibition of tumor growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Varying effects against bacteria and fungi |
Case Studies
-
Antitumor Efficacy Study :
A study evaluated the antitumor efficacy of a related thiazole derivative, demonstrating a dose-dependent inhibition of cancer cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Inflammation Model :
In a murine model of inflammation, compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s structural uniqueness lies in its combination of benzo[d]thiazole , azetidine , and isoxazole moieties. Below is a comparative analysis with two closely related compounds from the literature:
Compound A : Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate ()
- Structure : Contains a triazole-thiadiazole hybrid with ester and phenyl substituents.
- Synthesis: Formed via reaction of thiohydrazonate intermediates with ethyl 2-chloroacetate derivatives in ethanolic triethylamine .
Compound B : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
- Structure : Combines benzothiazole with a pyrazoline ring and methoxy-phenyl substituents.
- Synthesis: Synthesized via hydrazine condensation with an enone derivative in ethanol .
- Bioactivity : Exhibits antitumor and antidepressant activities, attributed to the pyrazoline and benzothiazole moieties .
Comparative Data Table
*Calculated for the target compound using standard atomic masses.
Mechanistic and Functional Insights
- Azetidine vs. Larger Rings : The azetidine in the target compound introduces ring strain , which may enhance reactivity or conformational rigidity compared to five-membered rings (e.g., pyrazoline in Compound B) .
- Oxygen vs. Sulfur Linkages : The ether bridge in the target compound may confer improved metabolic stability compared to sulfur-containing analogues (e.g., thiadiazole in Compound A) .
- Isoxazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
